molecular formula C11H20O2<br>C11H20O2<br>CH2=CHCOOC8H17 B3431358 2-Ethylhexyl acrylate CAS No. 9003-77-4

2-Ethylhexyl acrylate

Cat. No.: B3431358
CAS No.: 9003-77-4
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-ethylhexanol. This reaction is typically carried out in the presence of hydroquinone as a polymerization inhibitor and a strong acid such as methanesulfonic acid . The process involves reactive distillation using toluene as an azeotroping agent to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of acrylic acid with 2-ethylhexanol. The reaction mixture, which includes this compound, 2-ethylhexanol, acrylic acid, and other by-products, is washed in a column to separate the organic phase. The this compound is then distilled off .

Properties

IUPAC Name

2-ethylhexyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3
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InChI Key

GOXQRTZXKQZDDN-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C=C
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Molecular Formula

C11H20O2, Array
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Related CAS

9003-77-4
Record name Poly(2-ethylhexyl acrylate)
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DSSTOX Substance ID

DTXSID9025297
Record name 2-Ethylhexyl acrylate
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Molecular Weight

184.27 g/mol
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Physical Description

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor.
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Boiling Point

417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F
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Flash Point

180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none
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Density

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885
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Vapor Density

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg
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Mechanism of Action

...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters.
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Impurities

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX)
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Color/Form

Colorless liquid

CAS No.

103-11-7, 1322-13-0, 9003-77-4
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Melting Point

-130 °F (NTP, 1992), -90 °C, -130 °F
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Record name 2-ETHYLHEXYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylhexyl acrylate?

A1: this compound (2-EHA) has the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize 2-EHA?

A2: Fourier transform infrared spectroscopy (FTIR) [, , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , , , ], and differential scanning calorimetry (DSC) [, , , , ] are frequently employed to analyze 2-EHA.

Q3: How is 2-EHA typically polymerized?

A3: 2-EHA is commonly polymerized via free radical polymerization [, , , ], including emulsion polymerization [, , , ] and miniemulsion polymerization. [] Controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) are also frequently employed to synthesize well-defined poly(this compound) (PEHA) and its copolymers. [, , , , ]

Q4: Which comonomers are often used with 2-EHA in copolymerization?

A4: Common comonomers include acrylic acid (AA) [, , , , , , , ], methyl methacrylate (MMA) [, , ], butyl acrylate (BA) [, , ], styrene [, ], and vinyl acetate. [, ]

Q5: How does incorporating 2-EHA affect the properties of copolymers?

A5: Incorporating 2-EHA, due to its bulky side chain, typically lowers the glass transition temperature (Tg) of the resulting copolymer, enhancing flexibility and elasticity. [, , , , , ] The specific impact on properties like adhesion, peel strength, and tack depends on the type and amount of comonomer used and the polymerization conditions. [, , , , ]

Q6: What are the primary applications of 2-EHA-based polymers?

A6: Poly(this compound) and its copolymers are widely used in pressure-sensitive adhesives (PSAs) [, , , , ], coatings [, ], adhesives [, , , ], and sealants. []

Q7: How does the molecular weight of PEHA influence its adhesive properties?

A7: The molecular weight of PEHA significantly impacts its adhesive performance. Higher molecular weight PEHA generally exhibits better cohesive strength, while lower molecular weight fractions contribute to adhesion properties like tack. [, ]

Q8: What are the major degradation products of PEHA during thermal decomposition?

A8: Thermal degradation of PEHA mainly yields 2-ethylhexene-1, 2-ethylhexanol-1, and unsaturated monomers like this compound and 2-ethylhexyl methacrylate. []

Q9: How does crosslinking affect the thermal stability of 2-EHA copolymers?

A9: Crosslinking generally enhances the thermal stability of 2-EHA copolymers. Studies with crosslinkers like hexamethoxymethylmelamine (HMMM) show increased degradation temperatures and char yield with increasing crosslinker content. [, ]

Q10: What are the environmental concerns related to 2-EHA?

A10: While 2-EHA polymers are generally considered safe, residual 2-EHA monomer can pose health and environmental risks. [] Efforts are underway to minimize residual monomer levels in final products and explore sustainable manufacturing practices. [, ]

Q11: Are there any studies on the biodegradability of PEHA?

A11: Information on the biodegradability of PEHA is limited in the provided research papers. Further investigations are needed to assess its environmental persistence and potential for biodegradation.

Q12: What are some current research areas focusing on 2-EHA-based materials?

A12: Current research explores new synthetic strategies for PEHA-based block copolymers with well-defined architectures for advanced applications. [, , ] Developing environmentally friendly polymerization methods and exploring sustainable alternatives to 2-EHA are also active areas of investigation. []

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